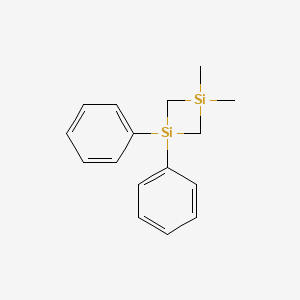

1,1-Dimethyl-3,3-diphenyl-1,3-disiletane

Description

Historical Context and Evolution of Organosilicon Chemistry

The journey into the world of organosilicon chemistry, the study of compounds containing carbon-silicon bonds, began in the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. semanticscholar.org This seminal work laid the groundwork for a field that would blossom over the next century and a half. A significant leap forward came in the early 20th century through the pioneering research of Frederic Kipping, who is often considered the father of silicone chemistry. semanticscholar.org His extensive work from 1898 to 1944, which included the synthesis of a wide array of organosilicon compounds using Grignard reagents, fundamentally shaped the field. rsc.org The 1940s marked a turning point with the development of the "direct process" by Eugene G. Rochow and Richard Müller, a method for the large-scale synthesis of organochlorosilanes, which are key precursors to silicones. researchgate.net This invention propelled organosilicon chemistry from academic curiosity to industrial powerhouse, leading to the commercial production of silicone polymers with their remarkable properties of thermal stability, water repellency, and physiological inertness.

Significance of Organosilicon Compounds in Contemporary Chemical Research

Today, organosilicon compounds are indispensable in a vast array of scientific and technological applications. Their unique properties, stemming from the distinct nature of the silicon-carbon bond and the ability of silicon to form strong bonds with oxygen, have led to their use in materials science, organic synthesis, and medicinal chemistry. d-nb.infoarxiv.org In materials science, silicones, which are polymers with a siloxane (-Si-O-) backbone, are utilized in sealants, adhesives, lubricants, and as thermal and electrical insulation. The versatility of organosilicon compounds also extends to their role as crucial reagents and protecting groups in organic synthesis, enabling the construction of complex molecular architectures. d-nb.info Furthermore, the incorporation of silicon into drug molecules is an active area of research, with the aim of modifying their metabolic stability and pharmacokinetic profiles. The ongoing exploration of organosilicon chemistry continues to yield novel materials and molecules with tailored functionalities, addressing contemporary challenges in various scientific disciplines. rsc.org

Classification and Unique Attributes of Small-Ring Organosilicon Heterocycles

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements as members of the ring, represent a vast and diverse class of molecules. nih.gov When silicon is incorporated into a cyclic framework, particularly in small ring systems (three- or four-membered rings), the resulting organosilicon heterocycles exhibit unique chemical and physical properties. These properties are largely dictated by the inherent ring strain and the distinct bonding characteristics of the silicon atom. The classification of these heterocycles is based on the ring size and the nature of the heteroatoms present.

Small-ring organosilicon heterocycles are characterized by significant angle strain, which makes them susceptible to ring-opening reactions. This reactivity can be harnessed for synthetic purposes, providing pathways to a variety of linear and larger cyclic organosilicon compounds. The electronic properties of these small rings are also noteworthy. The silicon atom, being less electronegative and larger than carbon, influences the electron distribution within the ring and affects its spectroscopic and reactive behavior.

Overview of 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane within Disiletane Chemistry

Within the family of small-ring organosilicon heterocycles, the 1,3-disiletane (or 1,3-disilacyclobutane) ring system, a four-membered ring containing two silicon and two carbon atoms in alternating positions, has garnered considerable attention. These compounds serve as important precursors in the synthesis of silicon-containing polymers and other functional materials.

This compound is an asymmetrically substituted derivative of this ring system. The presence of both methyl and phenyl groups on the silicon atoms imparts a unique combination of steric and electronic properties to the molecule. The methyl groups are small and electron-donating, while the phenyl groups are bulky and can participate in π-interactions. This substitution pattern influences the compound's stability, reactivity, and spectroscopic characteristics, making it a valuable subject for detailed chemical investigation. The study of its synthesis, structure, and reactivity provides deeper insights into the fundamental principles of disiletane chemistry and the broader field of organosilicon compounds.

Structure

3D Structure

Properties

CAS No. |

57671-38-2 |

|---|---|

Molecular Formula |

C16H20Si2 |

Molecular Weight |

268.50 g/mol |

IUPAC Name |

1,1-dimethyl-3,3-diphenyl-1,3-disiletane |

InChI |

InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

DFVDOTBXTVFTGC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,1 Dimethyl 3,3 Diphenyl 1,3 Disiletane

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized compounds. For a molecule like 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane, a combination of multinuclear NMR, mass spectrometry, and vibrational spectroscopy would be employed to verify its identity and purity.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in Disiletane Structural Determination

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons attached to silicon, the methylene (B1212753) (CH₂) protons of the disiletane ring, and the protons of the two phenyl groups. The integration of these signals would correspond to the number of protons in each environment (6H for methyls, 4H for the ring methylene, and 10H for the phenyl groups). The chemical shifts would be indicative of the electronic environment of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. One would expect to see signals for the methyl carbons, the methylene carbons of the ring, and several signals for the carbons of the phenyl groups (ipso, ortho, meta, and para carbons), confirming the substitution pattern.

²⁹Si NMR: This technique is crucial for organosilicon compounds. A specific chemical shift in the ²⁹Si NMR spectrum would confirm the presence and electronic environment of the silicon atoms within the strained four-membered ring.

While specific data for the target molecule is unavailable, the table below shows representative, hypothetical NMR data based on known chemical shift ranges for similar structural motifs.

Interactive Table: Predicted NMR Data for this compound Note: This data is hypothetical and for illustrative purposes only.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₃ | 0.2 - 0.5 | Singlet |

| ¹H | Si-CH₂-Si | 0.5 - 1.0 | Singlet |

| ¹H | Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| ¹³C | Si-CH₃ | -5 - 5 | |

| ¹³C | Si-CH₂-Si | 5 - 15 | |

| ¹³C | Phenyl-C (ipso) | 135 - 145 | |

| ¹³C | Phenyl-C (ortho, meta, para) | 127 - 135 | |

| ²⁹Si | (CH₃)₂Si-CH₂ / (C₆H₅)₂Si-CH₂ | -10 - 10 |

Mass Spectrometry for Molecular Characterization of Disiletanes

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₂₀Si₂), the high-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern would likely involve cleavage of the strained disiletane ring and loss of substituents. Common fragmentation pathways for phenyl-substituted silanes include the loss of methyl (M-15) or phenyl (M-77) radicals. Cleavage of the four-membered ring could lead to various silicon-containing cations that would be characteristic of the disiletane structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Disiletanes

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, key vibrational bands would include:

Si-C Stretching: These vibrations are characteristic of organosilicon compounds and typically appear in the fingerprint region of the IR spectrum.

CH₃ and CH₂ Vibrations: Stretching and bending modes for the methyl and methylene groups would be prominent.

Phenyl Group Vibrations: C-H and C=C stretching and bending vibrations characteristic of the phenyl rings would be observed.

Disiletane Ring Vibrations: Specific low-frequency modes (puckering, breathing) associated with the four-membered Si-C-Si-C ring would be present, particularly in the Raman spectrum.

Interactive Table: Expected IR/Raman Vibrational Frequencies (cm⁻¹) for this compound Note: This data is based on general group frequencies and is for illustrative purposes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| CH₃ Bending | ~1260 | Strong |

| Si-Phenyl (Si-Ph) | ~1100 | Strong |

| Si-CH₂-Si Asymmetric Stretch | 1050 - 950 | Strong |

| Si-CH₃ Rocking | ~800 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 700 | Strong |

| Disiletane Ring Deformation | < 600 | Weak-Medium |

Crystallographic Studies of Disiletane Architectures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction of this compound and Analogues

While a crystal structure for this compound is not available in open-access crystallographic databases, analysis of related structures would be the standard approach. If suitable crystals were obtained, X-ray diffraction would yield key structural parameters. These would include the precise lengths of the Si-C bonds within the ring and to the methyl and phenyl substituents, as well as the C-Si-C and Si-C-Si bond angles, which would quantify the degree of ring strain.

Interactive Table: Representative Crystallographic Parameters for a Hypothetical Disiletane Note: This data is hypothetical and illustrates the type of information obtained from X-ray diffraction.

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic |

| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions | Variable |

| α, β, γ (°) | Unit cell angles | Variable |

| Si-C (ring) Bond Length (Å) | Length of silicon-carbon bonds in the ring | ~1.88 - 1.92 |

| C-Si-C (ring) Angle (°) | Angle within the ring at the silicon atom | ~85 - 90 |

| Si-C-Si (ring) Angle (°) | Angle within the ring at the carbon atom | ~85 - 90 |

Stereochemical Aspects and Isomerism in Disiletane Systems

A comprehensive analysis of the stereochemical intricacies and potential isomerism of this compound is currently limited by the scarcity of specific experimental data in publicly available scientific literature. While the synthesis of this compound has been reported, detailed structural studies, such as single-crystal X-ray diffraction or in-depth nuclear magnetic resonance (NMR) spectroscopic analyses aimed at elucidating its three-dimensional structure and isomeric possibilities, are not readily accessible. Consequently, the following discussion is based on general principles of stereochemistry as applied to analogous cyclic systems, particularly substituted cyclobutanes and other small-ring silicon compounds, to infer the likely stereochemical features of the target molecule.

The core of this compound is the 1,3-disiletane ring, a four-membered ring containing two silicon and two carbon atoms in alternating positions. Four-membered rings are not planar and typically adopt a puckered conformation to alleviate ring strain. For the 1,3-disiletane ring, a puckered geometry is expected, which would influence the spatial orientation of the substituents on the silicon atoms.

Geometric Isomerism:

In principle, substituted 1,3-disiletane systems can exhibit cis-trans isomerism if the substitution pattern allows for different spatial arrangements of the substituents relative to the plane of the ring. However, in the case of this compound, each silicon atom is geminally disubstituted. Silicon atom Si-1 bears two methyl groups, and silicon atom Si-3 bears two phenyl groups. Due to the presence of two identical substituents on each silicon atom of the ring, no stereocenters are generated, and therefore, cis-trans isomerism is not possible for this specific molecule.

Conformational Isomerism:

While configurational isomers like cis and trans are not anticipated, this compound is expected to exist as one or more conformational isomers. The puckering of the 1,3-disiletane ring can lead to different spatial arrangements of the methyl and phenyl groups. The degree of puckering and the preferred conformation would be dictated by a balance of factors including the minimization of angle strain, torsional strain, and steric interactions between the bulky phenyl groups and the methyl groups.

Theoretical studies on the parent 1,3-disilacyclobutane suggest a non-planar, puckered structure. For this compound, the large steric bulk of the phenyl groups would likely play a dominant role in determining the most stable conformation. It is plausible that the molecule adopts a conformation that maximizes the distance between the phenyl groups on Si-3 and the methyl groups on Si-1. Without experimental data, the exact dihedral angles and the energy barrier for ring inversion remain speculative.

Advanced spectroscopic techniques, particularly variable-temperature NMR spectroscopy, could provide valuable insights into the conformational dynamics of this molecule. The presence of distinct signals at low temperatures that coalesce at higher temperatures would be indicative of a dynamic equilibrium between different conformers.

Chirality:

As previously mentioned, due to the geminal disubstitution on both silicon atoms, this compound is an achiral molecule. It does not possess any chiral centers and is superimposable on its mirror image. Therefore, it is not expected to exhibit optical activity.

Conclusion

1,1-Dimethyl-3,3-diphenyl-1,3-disiletane stands as a significant compound within the field of organosilicon chemistry. Its synthesis, structural features, and diverse reactivity exemplify the unique chemical properties imparted by the incorporation of silicon into a strained four-membered ring. The asymmetrical substitution with both methyl and phenyl groups provides a valuable platform for studying the subtle electronic and steric effects that govern the behavior of disiletane systems. While a comprehensive experimental dataset for this specific molecule remains a target for further research, the existing knowledge of its synthesis and ring-opening reactions underscores its potential as a versatile building block in the synthesis of more complex organosilicon structures and materials. The continued investigation into the thermal, photochemical, and chemical reactivity of this compound and its analogues will undoubtedly contribute to the ongoing advancement of organosilicon chemistry and its applications.

Reactivity and Reaction Mechanisms of 1,1 Dimethyl 3,3 Diphenyl 1,3 Disiletane

Thermal and Photochemical Transformations of Disiletanes

While specific experimental studies on the thermal and photochemical transformations of 1,1-dimethyl-3,3-diphenyl-1,3-disiletane are not extensively detailed in the available literature, the behavior of the parent 1,3-disilacyclobutane (1,3-DSCB) provides significant insight into the expected reaction pathways. Theoretical studies on 1,3-DSCB have explored several decomposition mechanisms that are likely applicable to its substituted derivatives. researchgate.net

Thermal or photochemical activation of the 1,3-disiletane ring can induce decomposition through pathways such as:

[2+2] Cycloreversion: This process involves the cleavage of the ring to form two molecules of silene (R₂Si=CH₂). This can occur through a concerted or a stepwise mechanism, with the stepwise pathway involving a 1,4-diradical intermediate being more favorable. researchgate.net For this compound, this would be expected to yield dimethylsilene (Me₂Si=CH₂) and diphenylsilene (Ph₂Si=CH₂).

Hydrogen Elimination: Various pathways for H₂ elimination exist, though they typically have higher activation barriers. researchgate.net

Ring-Opening via 1,2-H Shift: This has been identified as the most kinetically and thermodynamically favorable decomposition pathway for the parent 1,3-DSCB. researchgate.net It involves a hydrogen shift from a methylene (B1212753) carbon to a silicon atom, leading to a concerted ring-opening to form an open-chain ylidene intermediate. researchgate.net

The presence of methyl and phenyl substituents on the silicon atoms in this compound would modulate the stability of the intermediates and transition states, potentially altering the relative favorability of these pathways compared to the unsubstituted parent compound.

Ring-Opening Reactions of Disiletane Systems

The strained Si-C bonds in this compound are susceptible to cleavage by a wide range of reagents. rsc.org The regioselectivity of the ring-opening is notably dependent on the nature of the attacking reagent, a consequence of the different substituents on the two silicon atoms. rsc.org

Reactions with nucleophiles (hydroxide, methoxide, ethoxide), hydride ion, and hydrogen halides (HCl, HBr) result in the preferential scission of the SiMe₂–CH₂ bond. rsc.org This selectivity is likely due to the dimethylsilyl group being more susceptible to nucleophilic attack or protonation compared to the sterically hindered and electronically different diphenylsilyl group. In contrast, reactions with halogens such as chlorine and bromine lead to the cleavage of the SiPh₂–CH₂ bond. rsc.org

| Reagent | Site of Bond Scission | Major Product Type |

|---|---|---|

| Hydroxide (OH⁻) | SiMe₂–CH₂ | Ring-opened siloxane |

| Methoxide (MeO⁻) | SiMe₂–CH₂ | Ring-opened methoxy-terminated silane |

| Ethoxide (EtO⁻) | SiMe₂–CH₂ | Ring-opened ethoxy-terminated silane |

| Hydride (H⁻) | SiMe₂–CH₂ | Ring-opened hydride-terminated silane |

| Hydrogen Chloride (HCl) | SiMe₂–CH₂ | Ring-opened chloro-terminated silane |

| Hydrogen Bromide (HBr) | SiMe₂–CH₂ | Ring-opened bromo-terminated silane |

| Chlorine (Cl₂) | SiPh₂–CH₂ | Ring-opened chloro-terminated silane |

| Bromine (Br₂) | SiPh₂–CH₂ | Ring-opened bromo-terminated silane |

Insertion Reactions Involving 1,3-Disiletane Derivatives

Small molecules can insert into the bonds of the 1,3-disiletane ring, leading to ring expansion. While specific data for this compound is limited, studies on closely related phenyl-substituted disiletanes demonstrate this reactivity. For instance, the reaction of 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane with sulfur trioxide (SO₃) results in the insertion of SO₃ into both the endocyclic Si–CH₂ bond and the exocyclic Si–Ph bond. rsc.org The reaction shows a strong preference for insertion into the silicon-phenyl bond over the silicon-methylene bond. rsc.org In the case of 1,1,3,3-tetraphenyl-1,3-disilacyclobutane, the insertion of SO₃ occurs exclusively into the Si–Ph bonds. rsc.org This suggests that this compound would also be susceptible to such insertion reactions, likely with a preference for insertion into the Si–Ph bonds of the diphenylsilyl moiety.

Reactions with Chalcogen Reagents and Other Small Molecules

Phenyl-substituted 1,3-disiletanes react with chalcogen-containing nucleophiles. The reaction of 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane with sodium benzenethiolate (B8638828) in benzenethiol (B1682325) results in a ring-opening reaction to yield a 1:1 adduct. rsc.org This demonstrates the susceptibility of the strained ring to attack by sulfur nucleophiles.

Furthermore, these disiletane systems react with mercury(II) acetate (B1210297) in ethanol (B145695) to afford ring-opened products in high yield. rsc.org This reaction provides another example of electrophilic cleavage of the endocyclic Si-C bonds, resulting in functionalized linear carbosilane derivatives. rsc.org

Catalytic Applications of Disiletane Compounds in Organic Synthesis

The primary catalytic application involving 1,3-disiletane compounds like this compound is their use as monomers in ring-opening polymerization (ROP). The high ring strain of the four-membered ring provides a thermodynamic driving force for polymerization. This process is typically catalyzed by transition metal complexes and yields high-molecular-weight polysilacarbosilanes. These polymers are of interest as precursors to silicon carbide ceramics and as materials with unique thermal and electronic properties. While the disiletane itself is the monomer rather than the catalyst, its participation in these catalytic polymerization processes is a key aspect of its application in synthesis.

Mechanistic Elucidation of Disiletane Reactivity through Trapping Experiments

The thermal and photochemical decomposition of 1,3-disiletanes is proposed to proceed via highly reactive, transient intermediates such as silenes (R₂Si=CH₂) and silylenes (R₂Si:). researchgate.net The existence of these species is often confirmed mechanistically through trapping experiments. In such experiments, a reagent is added to the reaction mixture that can rapidly and irreversibly react with the proposed intermediate to form a stable, characterizable adduct.

For the decomposition of this compound, which would be expected to form dimethylsilene and diphenylsilene, suitable trapping agents could include:

Alcohols (e.g., Methanol): Alcohols readily add across the Si=C double bond of a silene to form a stable methoxysilane (B1618054) adduct.

Dienes (e.g., 2,3-Dimethyl-1,3-butadiene): Dienes can undergo [2+4] cycloaddition reactions with silenes to yield stable silacyclohexene derivatives.

Ketones (e.g., Acetone): Ketones can react with silenes in an ene-type reaction or a [2+2] cycloaddition.

The isolation and identification of these trapped adducts would provide strong evidence for the formation of specific silene intermediates, thereby elucidating the operative reaction mechanism. For instance, studies on the activation of 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552) have indicated that ring-opening reactions are a dominant pathway. researchgate.net

Advanced Research Avenues and Potential for 1,1 Dimethyl 3,3 Diphenyl 1,3 Disiletane in Materials Science and Beyond

Role of Disiletane Scaffolds in Designing Novel Organosilicon Materials

The 1,3-disilacyclobutane ring, also known as a disiletane scaffold, is a fundamental building block in the synthesis of advanced organosilicon materials. The key to its utility lies in the high ring strain of the four-membered Si-C-Si-C structure. This strain facilitates controlled ring-opening reactions, making disiletanes excellent monomers for polymerization. The resulting polymers, known as polycarbosilanes, feature a backbone of alternating silicon and carbon atoms. dtic.milacs.org

The properties of materials derived from disiletane scaffolds can be precisely tuned by altering the substituents on the silicon atoms. In 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane, the methyl groups provide flexibility and solubility, while the phenyl groups can enhance thermal stability and introduce specific electronic properties. Organosilicon compounds featuring Si-Si bonds and σ-π conjugation are known to have unique characteristics, such as intramolecular σ electron delocalization, low ionization potentials, and polarizable electronic structures, which are desirable for creating materials with novel photophysical properties. nih.gov The use of silicon atoms as bridges within π-fused structures is an effective method for developing materials with remarkable electronic and photophysical characteristics that are often difficult to achieve with purely carbon-based systems. nih.gov

Exploration of Disiletane Derivatives in Polymer Chemistry and Hybrid Materials

The most significant application of disiletane derivatives, including this compound, is in polymer chemistry, specifically through Ring-Opening Polymerization (ROP). This process can be initiated by various means, leading to high molecular weight polycarbosilanes with a regular -[SiR₂-CH₂]- repeating unit. dtic.milacs.orgresearchgate.net These polymers are crucial as preceramic precursors, which upon pyrolysis yield silicon carbide (SiC), a high-performance ceramic with exceptional thermal and mechanical properties. acs.org

Different methods can be employed to polymerize disiletane rings, each with specific advantages.

| Polymerization Method | Initiator/Condition | Resulting Polymer | Key Features & Applications |

| Thermal ROP | High Temperature | Linear Polycarbosilane | Direct conversion of monomer to polymer; useful for bulk material synthesis. dtic.mil |

| Catalytic ROP | Platinum complexes | Linear Polycarbosilane | Occurs at lower temperatures than thermal ROP, offering better control over polymer structure. researchgate.net |

| Anionic ROP | Nucleophilic initiators | Polycarbosilane | A versatile method for polymerizing various heterocyclic monomers. mdpi.comresearchgate.net |

| Photochemical ROP | UV Irradiation | Cross-linked Polycarbosilane Network | Allows for spatial control of polymerization; used in photolithography and creating patterned films. rpi.edu |

The incorporation of disiletane units into other polymer systems leads to the creation of advanced hybrid materials. rsc.orgmdpi.com For example, cyclolinear carbosilane polymers with disiletane rings in the main chain have been prepared. researchgate.net These materials combine the properties of the organic polymer backbone with the unique characteristics of the organosilicon components, such as thermal stability, gas permeability, and tailored optical properties. The disiletane rings within these structures can also act as latent cross-linking sites, enabling the formation of durable thermoset materials upon heating. rpi.edu

Advanced Functionalization Strategies for this compound

To broaden the applicability of this compound, advanced strategies for its functionalization are being explored. A key approach involves the synthesis of monofunctional disiletane derivatives that can serve as versatile intermediates. For instance, the preparation of 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane creates a reactive Si-Cl bond on the ring. rpi.edu This chloro-derivative can undergo nucleophilic substitution with a wide range of reagents, such as Grignard reagents or alcohols, allowing for the attachment of various organic or organometallic groups to the disiletane scaffold. rpi.edu This strategy enables the synthesis of disiletane monomers with specific functionalities, which can then be polymerized to create polymers with tailored properties.

Another powerful and widely used technique in organosilicon chemistry that holds potential for functionalizing disiletane derivatives is hydrosilylation. This process involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov By first creating a disiletane with a Si-H bond, it would be possible to attach a wide array of functional groups, leading to new monomers for polymerization or novel organosilicon compounds. nih.gov These functionalization methods are crucial for creating materials with specific properties, such as improved solubility, altered refractive index, or the ability to covalently bond to other materials.

Emerging Research Directions in Disiletane Chemistry

The field of disiletane chemistry is continually evolving, with several exciting research directions emerging. One promising area is the development of photoactive disiletane systems. Aryl-substituted disiletanes, such as those containing phenyl groups, can exhibit significant UV absorption. rpi.edu This property is being harnessed to create UV-curable materials for applications in microelectronics as low-dielectric-constant (low-k) insulating films. rpi.edu

Furthermore, the unique electronic properties of the Si-Si bond are inspiring research into disilane-bridged materials for optoelectronics and stimuli-responsive systems. nih.gov Incorporating the disiletane scaffold into larger σ-π conjugated architectures could lead to novel materials for sensors, organic light-emitting diodes (OLEDs), and smart materials that respond to external stimuli like light or heat. nih.gov

The development of precisely controlled polymerization techniques, such as living anionic ROP or alternating ROP, is another key research focus. nih.govmdpi.com These methods would allow for the synthesis of polycarbosilanes with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. Such precision is essential for creating next-generation materials for applications ranging from nanotechnology to biomedical devices.

Finally, the design of novel hybrid materials by combining disiletane-based polymers with other classes of materials, such as inorganic nanoparticles or other functional polymers, remains a vibrant area of research. rsc.orgnih.govrsc.org These composite materials could offer synergistic properties not achievable with any single component, opening doors to new applications in catalysis, energy storage, and advanced coatings.

Q & A

Q. What are the established synthetic routes for 1,1-dimethyl-3,3-diphenyl-1,3-disiletane, and what experimental conditions are critical for yield optimization?

The synthesis of disiletanes typically involves cyclization reactions using organosilicon precursors. A common approach is the dehydrocoupling of silanes with diols or diamines under catalytic conditions. For example, methodologies analogous to β-diketone synthesis (e.g., 1,3-Diphenyl-1,3-propanedione via Claisen condensation) can be adapted using silicon-based reagents . Key parameters include temperature control (e.g., reflux in THF or toluene), inert atmosphere (N₂/Ar), and catalysts such as Pt or Rh complexes. Reaction monitoring via TLC or GC-MS is essential to optimize reaction time and avoid over-functionalization.

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR are critical for confirming substituent arrangement and ring geometry. For example, ²⁹Si NMR can resolve silicon environments (e.g., δ ~0–30 ppm for sp³-hybridized Si) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for solving and refining crystal structures. Single-crystal diffraction provides bond lengths/angles, validating the disiletane ring strain and substituent orientation .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights exist for the ring-opening reactions of this compound, and how can kinetics be studied?

Ring-opening reactions (e.g., nucleophilic attack or thermal decomposition) are influenced by ring strain and substituent effects. Kinetic studies using UV-Vis or in-situ FTIR spectroscopy track reaction progress under varying conditions (temperature, solvent polarity). Computational methods (DFT) model transition states and activation energies. For example, studies on analogous diketones (e.g., 1,3-Diphenyl-1,3-propanedione) reveal solvent-dependent tautomerization rates, which can guide disiletane reactivity analysis .

Q. How does the electronic structure of this compound influence its potential as a precursor for silicon-based materials?

The Si–Si σ-bond and phenyl conjugation impact electronic properties. Cyclic voltammetry evaluates redox behavior, while UV-Vis and fluorescence spectroscopy assess π→π* transitions. Computational studies (e.g., NBO analysis) quantify charge distribution. Such data inform applications in photovoltaics or as silicon carbide precursors via pyrolysis .

Q. What contradictions exist in reported spectral data for disiletanes, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., concentration-dependent aggregation in diketones ) may arise for disiletanes. Solutions include:

- Standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆).

- Variable-temperature NMR to detect dynamic processes.

- Cross-validation with X-ray structures .

Methodological Considerations

- Synthesis : Prioritize air-free techniques (Schlenk line) to prevent siloxane formation.

- Crystallography : Use SHELXL for high-precision refinement, especially for disordered phenyl groups .

- Data Interpretation : Correlate computational (Gaussian, ORCA) and experimental results to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.